molecular formula C16H30N2O3 B2355639 tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate CAS No. 1286272-99-8

tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate

Cat. No.: B2355639
CAS No.: 1286272-99-8
M. Wt: 298.427
InChI Key: NCMMSPLDLZXRGM-UHFFFAOYSA-N
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Description

This compound belongs to the class of piperidine derivatives and has gained significant attention due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and 3,3-dimethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted products

Scientific Research Applications

Tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential as a kinase inhibitor, which could be useful in understanding cellular signaling pathways and developing new therapeutic agents.

    Medicine: Preclinical studies have shown that this compound has potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate involves the inhibition of specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved in its action are still being investigated, but it is believed to interact with the ATP-binding site of the kinases, thereby preventing their activation .

Comparison with Similar Compounds

Tert-Butyl 1-(3,3-dimethylbutanoyl)piperidin-4-ylcarbamate can be compared with other piperidine derivatives and kinase inhibitors:

    Similar Compounds: Other piperidine derivatives such as piperidine-4-carboxamide and piperidine-4-carboxylic acid share structural similarities with this compound.

    Uniqueness: The unique feature of this compound is its specific inhibition of certain kinases, which makes it a valuable tool in studying kinase-related pathways and developing targeted therapies

Properties

IUPAC Name

tert-butyl N-[1-(3,3-dimethylbutanoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)11-13(19)18-9-7-12(8-10-18)17-14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMMSPLDLZXRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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